An In-depth Technical Guide to Stigmasta-4,25-dien-3-one: Structure, Properties, and Methodologies for Related Compounds
An In-depth Technical Guide to Stigmasta-4,25-dien-3-one: Structure, Properties, and Methodologies for Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure and available data for Stigmasta-4,25-dien-3-one. Due to the limited specific experimental data for this particular isomer, this document also includes detailed methodologies for the isolation and characterization of closely related stigmastane compounds, which can serve as a valuable reference. Furthermore, a representative signaling pathway for a biologically active stigmastane derivative is presented to illustrate potential mechanisms of action for this class of molecules.
Chemical Structure and Identifiers of Stigmasta-4,25-dien-3-one
Stigmasta-4,25-dien-3-one is a polycyclic lipid molecule belonging to the stigmastane class of steroids. Its structure features a tetracyclic core and a side chain with two double bonds, one in the A-ring of the steroid nucleus (at C4) and another in the side chain (at C25). The "-one" suffix indicates the presence of a ketone group at the C3 position.
Table 1: Chemical Identifiers for Stigmasta-4,25-dien-3-one
| Identifier | Value | Source |
| Chemical Formula | C₂₉H₄₆O | PubChem[1] |
| Molecular Weight | 410.7 g/mol | PubChem[1] |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | PubChem |
| PubChem CID | 71307334 | PubChem[1] |
Experimental Protocols for Related Stigmastane Compounds
While specific experimental protocols for the synthesis or isolation of Stigmasta-4,25-dien-3-one are not detailed in the available literature, the following methodologies for closely related stigmastane compounds provide a strong foundational understanding for researchers.
Isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum
This protocol details the isolation of a stigmastane with a C25 double bond from a plant source, a process that could be adapted for the isolation of Stigmasta-4,25-dien-3-one from a suitable natural source.
Plant Material and Extraction:
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Whole plant parts of Clerodendrum viscosum were collected, dried, and powdered (900 g).
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The powdered material was soaked in 2.5 L of ethanol for 7 days with occasional shaking.
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The mixture was filtered, and the solvent was evaporated under reduced pressure to yield a crude extract.[2]
Chromatographic Separation:
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The crude extract was partitioned with petroleum ether.
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The petroleum ether soluble fraction was subjected to repeated column chromatography on silica gel.
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Fractions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates.
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Spots were visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid followed by heating.
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Final purification was achieved by preparative thin-layer chromatography (PTLC) to yield the pure compound.[2]
Structural Elucidation:
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The structure of the isolated compound was determined by comprehensive analysis of spectroscopic data, primarily ¹H NMR spectroscopy.[2]
Biocatalytic Production of Stigmast-4-en-3-one
This protocol describes the microbial transformation of β-sitosterol to produce a related stigmastane, a method that could potentially be adapted for the synthesis of Stigmasta-4,25-dien-3-one.
Microorganism and Culture Conditions:
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A strain of Rhodococcus equi is utilized for the biotransformation.
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The microorganism is cultured in a suitable medium to achieve sufficient biomass.
Biotransformation Process:
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β-sitosterol is added to the microbial culture. The efficiency of the transformation can be enhanced by the addition of inducers like palmitic acid and co-solvents such as n-hexadecane, Tween-80, and β-cyclodextrin to increase the substrate's bioavailability.
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The bioconversion is carried out for a specific duration (e.g., 5 days).
Product Isolation and Identification:
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After the transformation, the product, stigmast-4-en-3-one, is extracted from the culture medium.
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The structure of the product is confirmed using Mass Spectrometry and ¹H-NMR spectroscopy.
Signaling Pathway of a Related Stigmastane: Stigmasterol
Due to the absence of specific biological activity data for Stigmasta-4,25-dien-3-one, this section illustrates a known signaling pathway for the structurally related and well-studied phytosterol, stigmasterol. Stigmasterol has been shown to possess various pharmacological effects, including anticancer and anti-inflammatory properties. One of its mechanisms of action in cancer cells involves the modulation of the Akt/mTOR and JAK/STAT signaling pathways.
Caption: Stigmasterol's inhibitory effects on the Akt/mTOR and JAK/STAT signaling pathways in cancer cells.
This diagram illustrates how stigmasterol can exert its anticancer effects by inhibiting key signaling proteins like PI3K and JAK. This leads to the downregulation of downstream effectors such as Akt, mTOR, and STAT3, ultimately resulting in the inhibition of cell growth, survival, and the promotion of apoptosis. This serves as a plausible model for investigating the potential biological activities of other stigmastane derivatives like Stigmasta-4,25-dien-3-one.
Conclusion
Stigmasta-4,25-dien-3-one is a defined chemical entity with a known structure. However, a comprehensive review of the scientific literature reveals a significant lack of specific experimental data, including spectroscopic analyses, detailed synthetic or isolation protocols, and biological activity studies for this particular isomer. The information provided in this guide on related stigmastane compounds offers a valuable starting point for researchers interested in this molecule. The presented protocols for isolation and biocatalytic synthesis, along with the example signaling pathway of stigmasterol, provide a solid framework for future research into the properties and potential applications of Stigmasta-4,25-dien-3-one. Further investigation is warranted to fully characterize this compound and explore its potential pharmacological relevance.
